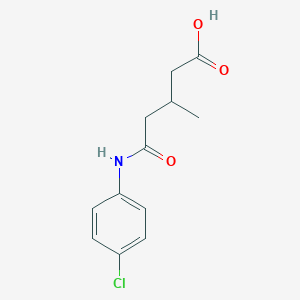![molecular formula C18H20N2O3S B277029 N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277029.png)
N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC-743380, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based sulfonamides, which have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. In
作用機序
The mechanism of action of N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in cancer cells and plays a role in tumor growth and progression. By inhibiting CAIX, N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide disrupts the pH balance of cancer cells, leading to cell death. In addition, N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix and play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer therapy. In addition, this compound has been shown to have low toxicity towards normal cells, reducing the risk of side effects. However, one limitation of N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
Future research on N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide could focus on several areas, including:
1. Optimization of the synthesis method to improve yield and purity
2. Investigation of the mechanism of action in more detail, including the effects on other enzymes and signaling pathways
3. Evaluation of the efficacy and toxicity of N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in animal models and clinical trials
4. Development of novel formulations or delivery methods to improve solubility and bioavailability
5. Exploration of the potential use of N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in combination with other anticancer agents for synergistic effects.
In conclusion, N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a promising compound with potential therapeutic applications in cancer therapy and inflammatory diseases. Further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
合成法
The synthesis of N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves a multi-step process that starts with the reaction of 1,2-dihydrobenzo[cd]indole-6-carboxylic acid with cyclohexylamine to form the corresponding amide. This amide is then treated with chlorosulfonic acid to generate the sulfonamide intermediate, which is subsequently reacted with methyl isocyanate to yield the final product. The overall yield of this process is around 25%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been investigated for its potential use in cancer therapy, particularly in the treatment of breast cancer. Studies have shown that this compound exhibits selective cytotoxicity towards breast cancer cells, while sparing normal cells. This selectivity is believed to be due to the overexpression of the enzyme carbonic anhydrase IX (CAIX) in cancer cells, which is a target of N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. In addition to its anticancer properties, N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C18H20N2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
N-cyclohexyl-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H20N2O3S/c1-20-15-10-11-16(13-8-5-9-14(17(13)15)18(20)21)24(22,23)19-12-6-3-2-4-7-12/h5,8-12,19H,2-4,6-7H2,1H3 |
InChIキー |
AZTGGIJBBPUFHS-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CCCCC4)C=CC=C3C1=O |
正規SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CCCCC4)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)
![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)

![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)

![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)
